molecular formula C18H14ClFN4O2 B2908510 (E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-2-chloro-6-fluorobenzamide CAS No. 391892-53-8

(E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-2-chloro-6-fluorobenzamide

Cat. No.: B2908510
CAS No.: 391892-53-8
M. Wt: 372.78
InChI Key: DYMQWEGJZXSQOC-NUGSKGIGSA-N
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Description

(E)-N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-2-chloro-6-fluorobenzamide is a synthetic organic compound with the molecular formula C₁₈H₁₄ClFN₄O₂ and a molecular weight of 372.8 g/mol . Its structure integrates multiple pharmacologically relevant motifs, including a 1H-indole ring system, a hydrazone linker, and a 2-chloro-6-fluorobenzamide group. The indole scaffold is a privileged structure in medicinal chemistry, found in many biologically active molecules. The presence of the hydrazone functional group is of significant interest, as similar hydrazine-derived compounds have been investigated for their ability to inhibit transcription factors like EGR-1, which plays a key role in inflammatory conditions such as atopic dermatitis . Furthermore, research on structurally related fluorine-containing indole derivatives has explored their potential as antifertility agents, highlighting the broader biological relevance of this chemical class . This combination of features makes the compound a valuable chemical tool for researchers in drug discovery and development, particularly for studying new therapeutic agents for inflammatory diseases and other biological targets. The precise mechanism of action and full spectrum of activity for this specific compound are subjects for further investigation. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN4O2/c19-13-5-3-6-14(20)17(13)18(26)22-10-16(25)24-23-9-11-8-21-15-7-2-1-4-12(11)15/h1-9,21H,10H2,(H,22,26)(H,24,25)/b23-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMQWEGJZXSQOC-NUGSKGIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-2-chloro-6-fluorobenzamide is a synthetic compound that integrates an indole moiety, known for its biological significance, with a hydrazine and benzamide structure. This combination suggests potential pharmacological activities, particularly in oncology and neuroprotection. This article reviews the biological activities associated with this compound, focusing on its cytotoxicity, antioxidant properties, and mechanisms of action.

Chemical Structure and Properties

The compound's structure is characterized by several functional groups that contribute to its biological activity:

  • Indole moiety : Commonly found in many natural products and known for various biological activities.
  • Hydrazine component : Often linked to antitumor activity.
  • Benzamide structure : Typically associated with neuroprotective effects.

The molecular formula is C20H21ClFN5O2C_{20}H_{21}ClFN_{5}O_{2} with a molecular weight of approximately 427.5 g/mol .

Cytotoxicity

Research has demonstrated that compounds containing indole and hydrazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. In particular, studies have shown that related indole-hydrazinyl compounds have IC50 values indicating potent anticancer activity:

CompoundCancer Cell LineIC50 (μM)
1A278011.6
3HeLa19.4

These values suggest that the compound may also possess similar or enhanced cytotoxic properties against tumor cells .

Antioxidant Activity

Antioxidant potential has been assessed using spectrophotometric methods, indicating that indole-hydrazinyl derivatives can scavenge free radicals effectively. This property is crucial for preventing oxidative stress-related cellular damage, which is often implicated in cancer progression .

The mechanisms through which (E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-2-chloro-6-fluorobenzamide exerts its effects include:

  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential, leading to cell death .
  • Inhibition of Cell Proliferation : Studies show that similar compounds can significantly reduce cell viability in cancer lines by inducing cell cycle arrest .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the compound's ability to trigger apoptotic pathways in tumor cells .

Case Studies

A recent study synthesized various derivatives of indole-hydrazine compounds and evaluated their cytotoxicity against MCF-7 and HCT-116 cell lines. The most potent derivative exhibited an IC50 value of 1.04 µM against MCF-7 cells, highlighting the importance of structural modifications in enhancing biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several hydrazone- and indole-containing derivatives. Key analogues include:

Table 1: Structural Analogues and Substituent Variations
Compound Name Core Structure Key Substituents Reference
(E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-2-chloro-6-fluorobenzamide (Target) Benzamide + Indole 2-Cl, 6-F on benzamide; indole at C3 N/A
4-(2-((1H-indol-3-yl)methylene)hydrazinyl)-N-(4-bromophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine (X66) Triazine 4-Bromophenyl; pyrazole substituent
4-(2-((1H-indol-3-yl)methylene)hydrazinyl)-7-chloroquinoline (Compound 13) Quinoline 7-Cl on quinoline; indole at C3
2-(2-((1H-indol-5-yl)methylene)hydrazinyl)thiazole derivatives Thiazole Indole at C5; variable aryl groups
C1: 2-N,N-Diphenylamino-6-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4-morpholino-1,3,5-triazine Triazine Morpholino; diphenylamino substituents

Key Observations :

  • Indole Position : The target compound’s indole group at C3 (vs. C5 in thiazole derivatives ) may influence π-stacking interactions in biological targets.
  • Halogen Effects : The 2-chloro-6-fluorobenzamide moiety distinguishes it from analogues with bromo (X66 ) or unsubstituted benzamide groups. Halogens enhance lipophilicity and binding affinity .
  • Core Heterocycles: Triazine (X66, C1) and quinoline (Compound 13) cores introduce distinct electronic environments compared to the benzamide scaffold.

Key Observations :

  • Yields : High yields (>70%) are typical for hydrazone formation, but cyclization steps (e.g., triazine synthesis) vary (55–93%) .
  • Melting Points : Triazine derivatives (C1) exhibit higher melting points (~274°C) compared to urea-based analogues (~190°C) due to rigid aromatic cores .

Key Observations :

  • Anticancer Potency: Quinoline-indole hydrazones (e.g., Compound 16) show lower IC50 values (~7.4 µM) than thiazole derivatives, likely due to enhanced DNA intercalation .
  • Antimicrobial Activity : Acetamide derivatives exhibit broad-spectrum activity, with MIC values comparable to standard drugs .

Q & A

Q. What are the key synthetic routes for preparing (E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-2-chloro-6-fluorobenzamide?

Methodological Answer: The synthesis involves sequential condensation and functionalization steps:

Hydrazone Formation : React 1H-indole-3-carbaldehyde with hydrazine derivatives under acidic conditions (e.g., acetic acid) to form the hydrazinylidene intermediate .

Amide Coupling : Use 2-chloro-6-fluorobenzoic acid activated via EDC/HOBt or DCC to react with the hydrazinyl-oxoethyl intermediate in anhydrous DMF .

Purification : Employ column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) and recrystallization (ethanol/water) to isolate the pure product.
Validation : Monitor via TLC (Rf ~0.4 in CHCl₃/MeOH) and confirm structure using ¹H/¹³C NMR (e.g., indole NH at δ 10.2 ppm, hydrazone proton at δ 8.1 ppm) .

Q. How is the compound characterized structurally?

Methodological Answer: Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR, FT-IR (C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₁₉H₁₅ClFN₃O₂: 396.08 g/mol).
  • X-ray Crystallography (if single crystals are obtained): Resolve bond lengths (e.g., C=N hydrazone: ~1.28 Å) and dihedral angles to confirm E-configuration .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

Molecular Docking : Use software like AutoDock Vina or MOE to dock the compound into target protein structures (e.g., kinases from PDB ID 3ERT). Optimize the ligand’s conformation and score binding affinities (ΔG < -8 kcal/mol suggests strong interaction) .

MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates stable binding) .

Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays (e.g., COX-2 inhibition) .

Q. What strategies resolve contradictions between experimental and computational data?

Methodological Answer:

  • Case Example : If NMR suggests a planar hydrazone conformation, but docking predicts a twisted geometry:
    • Re-examine crystallography data : Check for solvent effects or crystal packing forces .
    • DFT Calculations : Perform B3LYP/6-31G* optimization in Gaussian to compare theoretical/experimental geometries .
    • Variable-Temperature NMR : Probe conformational flexibility (e.g., coalescence of signals at elevated temps) .

Q. How is the compound’s fluorescence or photophysical behavior exploited in research?

Methodological Answer:

  • Fluorescence Quenching Studies : Titrate with biomacromolecules (e.g., BSA) and measure λemission shifts (∆λ > 10 nm suggests binding).

  • Quantum Yield Calculation : Compare integrated emission intensity with a reference (e.g., quinine sulfate) using:

    Φ=Φref×IIref×ArefA×η2ηref2\Phi = \Phi_{\text{ref}} \times \frac{I}{I_{\text{ref}}} \times \frac{A_{\text{ref}}}{A} \times \frac{\eta^2}{\eta_{\text{ref}}^2}

    where η\eta is solvent refractive index .

Critical Analysis of Contradictions

  • vs. 17 : Variations in hydrazone C=N bond lengths (1.28 Å vs. 1.31 Å) may arise from crystallographic resolution differences. Cross-validate with DFT-optimized structures.
  • vs. 19 : Discrepancies in predicted vs. observed bioactivity (e.g., COX-2 inhibition) could reflect off-target effects. Use proteome-wide docking or kinome screening to identify secondary targets.

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